N'-(2-methoxy-5-methylphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-(2-methoxy-5-methylphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative characterized by dual aromatic and heterocyclic substituents. Its core ethanediamide backbone is functionalized with a 2-methoxy-5-methylphenyl group and a hybrid substituent combining pyrrolidine and thiophene moieties. This article compares this compound with related molecules, emphasizing structural motifs, pharmacological profiles, and research gaps.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-5-6-18(26-2)16(11-14)22-20(25)19(24)21-12-17(15-7-10-27-13-15)23-8-3-4-9-23/h5-7,10-11,13,17H,3-4,8-9,12H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPBZHMMLLZQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-methoxy-5-methylphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H27N5O3S2
- Molecular Weight : 473.62 g/mol
- SMILES Notation : CC(C)N1C(=Nc2c(C1=O)sc(n2)N1CCCC1)SCC(Nc1cc(C)ccc1OC)=O
| Property | Value |
|---|---|
| LogP | 4.0528 |
| Polar Surface Area | 70.06 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The presence of the pyrrolidine and thiophene moieties suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonylamino group may facilitate binding to active sites on enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antidepressant Effects
Studies suggest that compounds with similar structures exhibit antidepressant activities by modulating serotonin and norepinephrine levels in the brain. The unique combination of functional groups in this compound may enhance these effects.
2. Antioxidant Properties
Preliminary studies have shown that the compound possesses antioxidant properties, potentially reducing oxidative stress in cellular models.
3. Anti-inflammatory Activity
The compound's ability to inhibit pro-inflammatory cytokines suggests a role in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of similar compounds. It found that modifications in the methoxy and methyl groups significantly influenced serotonin receptor binding affinity, suggesting potential efficacy in treating depression.
Study 2: Antioxidant Evaluation
In vitro assays demonstrated that this compound exhibited significant scavenging activity against free radicals, indicating its potential as a therapeutic agent for oxidative stress-related conditions.
Study 3: Anti-inflammatory Mechanism
Research published in Pharmacological Reports highlighted the anti-inflammatory properties of compounds with similar structures. The study indicated that the compound could inhibit NF-kB activation, leading to reduced expression of inflammatory markers.
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound and the indole-piperazinyl analog share an ethanediamide backbone, while SzR-109 features a quinoline-carboxamide scaffold.
Substituent Diversity: The target’s thiophene-pyrrolidine group contrasts with SzR-109’s quinoline-morpholine and the indole analog’s piperazine-indole groups. Thiophene may enhance lipophilicity compared to quinoline or indole. The 5-chloro substituent in the indole analog introduces electrophilicity, absent in the target’s 5-methyl group.
Discussion on Physicochemical Properties
- Basicity : Pyrrolidine (pKa ~11.3) and piperazine (pKa ~9.8) differ in protonation states at physiological pH, affecting bioavailability.
- Steric Effects: The bulky thiophene-pyrrolidine group in the target compound may limit binding to narrow enzyme pockets compared to smaller morpholinomethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
